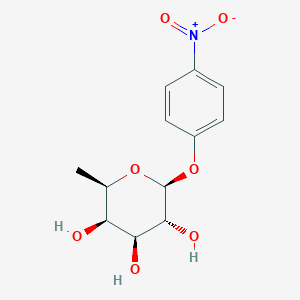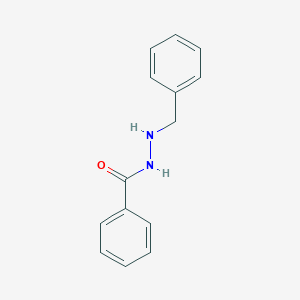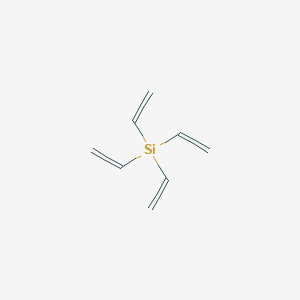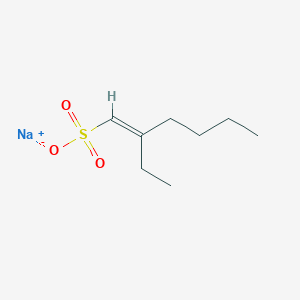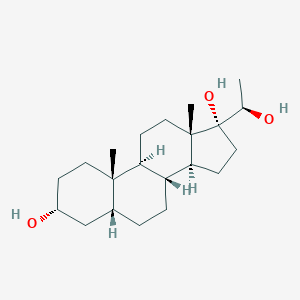
3-(Dodecylamino)propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodecylamino)propane-1-sulfonic acid (DDPS) is a zwitterionic surfactant that is commonly used in scientific research applications. DDPS has a unique structure that makes it a useful tool for studying the biochemical and physiological effects of various substances.
科学的研究の応用
3-(Dodecylamino)propane-1-sulfonic acid has a wide range of scientific research applications, including protein purification, membrane protein solubilization, and stabilization of enzymes and antibodies. 3-(Dodecylamino)propane-1-sulfonic acid is also used as a surfactant in chromatography and electrophoresis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is used in the production of nanoparticles and liposomes.
作用機序
3-(Dodecylamino)propane-1-sulfonic acid acts as a surfactant by disrupting the lipid bilayer of cell membranes. The hydrophobic tail of 3-(Dodecylamino)propane-1-sulfonic acid inserts itself into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure and allows for the solubilization of membrane proteins.
Biochemical and Physiological Effects
3-(Dodecylamino)propane-1-sulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Dodecylamino)propane-1-sulfonic acid can stabilize enzymes and antibodies, solubilize membrane proteins, and enhance the activity of various enzymes. In vivo studies have shown that 3-(Dodecylamino)propane-1-sulfonic acid can reduce inflammation and improve wound healing.
実験室実験の利点と制限
One of the main advantages of using 3-(Dodecylamino)propane-1-sulfonic acid in lab experiments is its ability to solubilize membrane proteins. This is particularly useful for studying membrane-bound enzymes and receptors. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is compatible with a wide range of buffer conditions and is relatively inexpensive.
One limitation of using 3-(Dodecylamino)propane-1-sulfonic acid is its potential to interfere with downstream assays. 3-(Dodecylamino)propane-1-sulfonic acid can interfere with certain enzymatic assays and can also cause interference in mass spectrometry analysis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid can be toxic to some cell types at high concentrations.
将来の方向性
There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research. One area of interest is the development of new methods for protein purification using 3-(Dodecylamino)propane-1-sulfonic acid. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid could be used in the production of drug delivery systems such as liposomes and nanoparticles. Another potential area of research is the use of 3-(Dodecylamino)propane-1-sulfonic acid in the study of membrane-bound receptors and their signaling pathways.
Conclusion
In conclusion, 3-(Dodecylamino)propane-1-sulfonic acid is a useful tool for studying membrane proteins and has a wide range of scientific research applications. The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid is relatively simple and inexpensive. 3-(Dodecylamino)propane-1-sulfonic acid has been shown to have various biochemical and physiological effects, and its use has both advantages and limitations in lab experiments. There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research, including the development of new methods for protein purification and the study of membrane-bound receptors.
合成法
The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid involves the reaction of dodecylamine with 1,3-propanesultone. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white or off-white powder that is soluble in water.
特性
CAS番号 |
1120-00-9 |
|---|---|
製品名 |
3-(Dodecylamino)propane-1-sulfonic acid |
分子式 |
C15H33NO3S |
分子量 |
307.5 g/mol |
IUPAC名 |
3-(dodecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-20(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
InChIキー |
ONDJNAKJCWJYSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
正規SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
同義語 |
3-(Dodecylamino)-1-propanesulfonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



